1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a quinoline moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone typically involves the reaction of 2-methylquinoline-4-carboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the piperazine moiety.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is unique due to its combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
732995-95-8 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[4-(2-methylquinoline-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-11-15(14-5-3-4-6-16(14)18-12)17(22)20-9-7-19(8-10-20)13(2)21/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
HNCHMKPREULCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C(=O)C |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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